1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 2. The compound’s synthesis likely involves Huisgen cycloaddition or analogous triazole-forming reactions, followed by oxadiazole ring closure, as suggested by similar methodologies in the literature .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6OS/c15-8-4-1-2-5-9(8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-6-3-7-23-10/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSNMNHAKNOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative in the presence of dehydrating agents.
Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.
Incorporation of the chlorophenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Electronics: Its conjugated system makes it suitable for use in photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple heteroatoms and aromatic rings allows for various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported bioactivities:
Key Observations
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound may enhance membrane permeability compared to polar substituents (e.g., 4-FPh in BJ02411) due to its lipophilicity .
Molecular Weight and Drug-Likeness :
- The target compound (371.81 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol). Analogues with higher weights (e.g., 410.83 g/mol in ) may face solubility challenges despite methoxy groups.
Biological Activity Trends: Antiproliferative Activity: Benzothiazole-containing triazoles (e.g., ) show moderate cytotoxicity, suggesting that the thiophene-oxadiazole motif in the target compound could offer improved selectivity or potency. Antifungal/Antiviral Potential: Thiophene derivatives (e.g., ) are frequently associated with antiviral properties, implying the target compound may warrant evaluation against viral proteases or polymerases.
Synthetic Accessibility :
- Compounds with electron-deficient azides (e.g., 2-nitrophenyl azide in ) achieve higher triazole yields (>80%), whereas thiophene-containing oxadiazoles may require optimized conditions for cyclization .
Physicochemical Properties
| Property | Target Compound | 4-FPh Analogue (BJ02411) | 2,5-diOMePh Analogue | Benzothiazole Analogue |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.5 | 3.6 |
| Water Solubility | Low | Moderate | High | Low |
| Hydrogen Bond Acceptors | 7 | 7 | 8 | 6 |
Notes: The target compound’s higher LogP (3.2) reflects the lipophilic 2-chlorophenyl group, which may enhance blood-brain barrier penetration compared to more polar analogues . However, this could also reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.
Research Findings and Gaps
- Structural Studies : X-ray crystallography using SHELXL (as in ) could resolve the conformation of the thiophene-oxadiazole moiety, which likely influences binding to biological targets.
- Biological Screening: No direct activity data exists for the target compound, but analogues with similar scaffolds (e.g., ) justify prioritization in anticancer and antimicrobial assays.
- SAR Development: Systematic substitution of the triazole’s aryl group (e.g., replacing 2-ClPh with 2-NO₂Ph or 4-ClPh) could elucidate electronic effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
